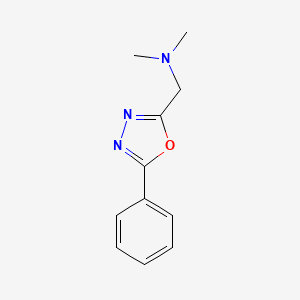![molecular formula C12H14N4O3 B4927670 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)
1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol, also known as AQAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. AQAP is a derivative of quinoline, a heterocyclic aromatic compound that is commonly used in the synthesis of drugs and other bioactive compounds.
Mechanism of Action
The exact mechanism of action of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol is not fully understood, but it is believed to interact with certain receptors and enzymes in the body, leading to changes in cellular signaling pathways and gene expression. Studies have shown that 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol can inhibit the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol can inhibit the growth and proliferation of cancer cells, suppress inflammation, and modulate immune function. Additionally, 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol has been shown to have antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol is its versatility in scientific research. It can be easily synthesized in the lab and has a range of potential applications in various fields. However, like many chemical compounds, 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol also has certain limitations. For example, it may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol. One area of focus is the development of new drugs and therapies based on its chemical structure and properties. Additionally, further research is needed to fully elucidate its mechanism of action and to explore its potential applications in various fields of scientific research, including cancer biology, immunology, and neurobiology. Finally, studies are needed to determine the safety and efficacy of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol in vivo, with the ultimate goal of translating its potential applications into clinical practice.
Synthesis Methods
1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol can be synthesized through a multi-step process involving the reaction of 8-nitroquinoline with ethyl chloroacetate, followed by reduction with sodium borohydride and subsequent reaction with 2-amino-1-propanol. The final product is obtained through purification and isolation using column chromatography.
Scientific Research Applications
1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
1-amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-6-8(17)7-15-10-3-4-11(16(18)19)9-2-1-5-14-12(9)10/h1-5,8,15,17H,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZPCTWLFNYBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCC(CN)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)


![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)

![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927669.png)